molecular formula C9H12BrNO B8619899 2-Bromo-6-tert-butylpyridin-3-ol

2-Bromo-6-tert-butylpyridin-3-ol

Cat. No.: B8619899
M. Wt: 230.10 g/mol
InChI Key: OHVYUOFGUCUZKY-UHFFFAOYSA-N
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Description

2-Bromo-6-tert-butylpyridin-3-ol is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a tert-butyl group in the pyridine ring makes this compound unique and interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-tert-butylpyridin-3-ol typically involves the bromination of 6-(1,1-dimethylethyl)-3-pyridinol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-tert-butylpyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of 2-azido-6-(1,1-dimethylethyl)-3-pyridinol, 2-thio-6-(1,1-dimethylethyl)-3-pyridinol, etc.

    Oxidation: Formation of 2-Bromo-6-(1,1-dimethylethyl)-3-pyridinecarbaldehyde.

    Reduction: Formation of 6-(1,1-dimethylethyl)-3-pyridinol.

Scientific Research Applications

2-Bromo-6-tert-butylpyridin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-tert-butylpyridin-3-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-pyridinol: Lacks the tert-butyl group, leading to different reactivity and properties.

    6-(1,1-Dimethylethyl)-3-pyridinol: Lacks the bromine atom, affecting its chemical behavior and applications.

    2-Chloro-6-(1,1-dimethylethyl)-3-pyridinol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

Uniqueness

2-Bromo-6-tert-butylpyridin-3-ol is unique due to the presence of both the bromine atom and the tert-butyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-bromo-6-tert-butylpyridin-3-ol

InChI

InChI=1S/C9H12BrNO/c1-9(2,3)7-5-4-6(12)8(10)11-7/h4-5,12H,1-3H3

InChI Key

OHVYUOFGUCUZKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C=C1)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6-(1,1-dimethylethyl)-3-pyridinol, (3.8 g) in pyridine (150 ml) was added bromine (1.29 ml), diluted in pyridine, dropwise at 20 C. The reaction mixture was allowed to stir at 25-30 C. for 1 h. The reaction had gone to completion by tlc. It was poured into brine and extracted with ethyl acetate. The organics were dried over sodium sulphate and concentrated under reduced pressure. The crude material was subjected to flash chromatography using a 0-5% gradient of ethyl acetate in hexane to give the title compound, 2.9 g
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
1.29 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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